

Selectivity Profile: GSK321 and the Absence of IDH2 Cross-Reactivity

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Compound of Interest

Compound Name: GSK321
CAS No.: 1816331-63-1
Cat. No.: B607827

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Executive Summary

GSK321 is a potent, allosteric inhibitor highly selective for mutant Isocitrate Dehydrogenase 1 (IDH1).[1] Extensive biochemical and structural profiling confirms that **GSK321** displays negligible cross-reactivity with IDH2 mutations (e.g., R140Q, R172K).

For researchers utilizing **GSK321** as a chemical probe, this specificity is critical. It allows for the precise dissection of cytosolic (IDH1-driven) versus mitochondrial (IDH2-driven) oncometabolite production without confounding off-target inhibition.

Mechanistic Basis of Selectivity

To understand why **GSK321** does not cross-react with IDH2, one must look beyond the active site and into the allosteric interface.

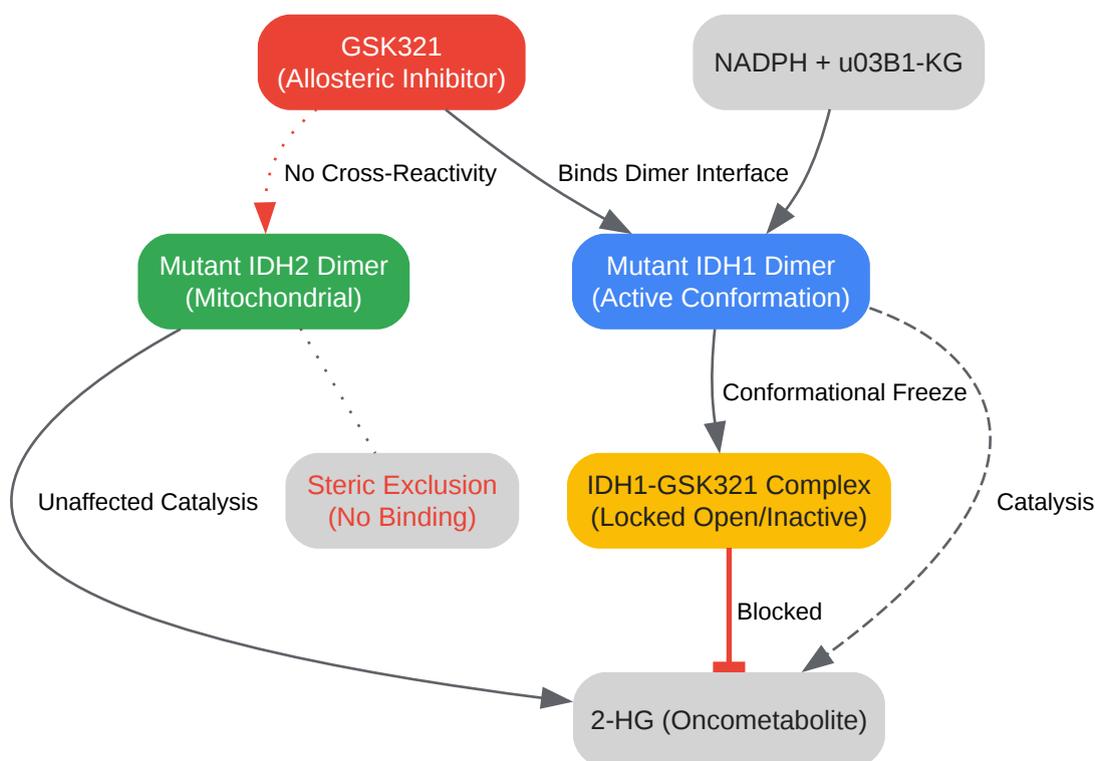
- **Binding Mode:** **GSK321** binds to an allosteric pocket located at the dimer interface of IDH1, not the catalytic active site.
- **Conformational Locking:** The binding locks the IDH1 enzyme in an "open," catalytically inactive conformation.[1] This prevents the conformational change required for the enzyme to bind NADPH and convert

-ketoglutarate (

-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).

- Structural Divergence: While the catalytic active sites of IDH1 and IDH2 are conserved (explaining why they share substrates), the allosteric dimer interfaces differ significantly in amino acid sequence and topography. **GSK321**'s scaffold is sterically excluded from the equivalent region in IDH2, preventing binding and inhibition.

Diagram: Allosteric Inhibition Mechanism



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Caption: **GSK321** targets the IDH1 dimer interface, structurally distinct from IDH2, preventing cross-inhibition.

Comparative Performance Data

The following data highlights the selectivity window of **GSK321** compared to IDH2-specific and Pan-IDH inhibitors.

| Feature | GSK321 (IDH1 Probe) | Enasidenib (IDH2 Probe) | Vorasidenib (Pan-IDH) |
|--------------------------|------------------------------|------------------------------|------------------------|
| Primary Target | IDH1 (R132H/C/G) | IDH2 (R140Q, R172K) | IDH1 & IDH2 |
| Mechanism | Allosteric (Dimer Interface) | Allosteric (Dimer Interface) | Allosteric |
| IC50 (IDH1-R132H) | 2.9 – 4.6 nM | > 10,000 nM | ~30 nM |
| IC50 (IDH2-R140Q) | > 10,000 nM (Inactive) | ~10–20 nM | ~10 nM |
| IC50 (WT IDH1) | ~46 nM (Modest) | Inactive | Active |
| Subcellular Localization | Cytosol / Peroxisome | Mitochondria | Cytosol & Mitochondria |

Key Takeaway: **GSK321** exhibits >1000-fold selectivity for mutant IDH1 over mutant IDH2. If you observe IDH2 inhibition in your assay, it is likely due to compound contamination or assay artifacts, not the intrinsic pharmacology of **GSK321**.

Experimental Validation Protocols

To validate the absence of cross-reactivity in your specific model system, use the following self-validating workflows.

Protocol A: Enzymatic Selectivity Assay (Biochemical)

This assay measures the consumption of NADPH, which decreases fluorescence as the reaction proceeds.

- Reagents: Recombinant IDH1-R132H and IDH2-R140Q enzymes (commercial sources).
- Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.
- Setup:
 - Plate 1: IDH1-R132H (1.5 nM) + NADPH (20 μM) +
-KG (2 mM).

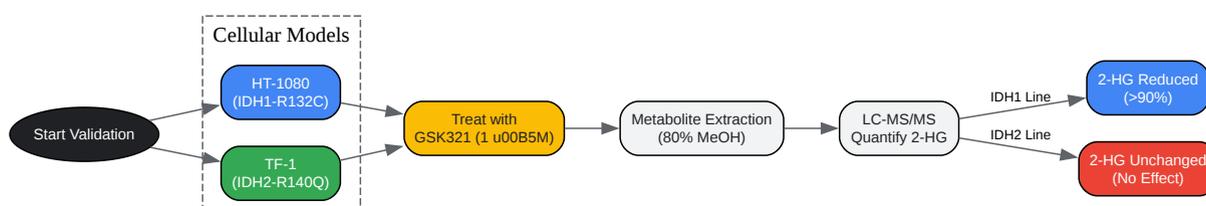
- Plate 2: IDH2-R140Q (1.5 nM) + NADPH (20 μM) + -KG (2 mM).
- Treatment: Dose **GSK321** in a 10-point dilution series (1 nM to 10 μM).
- Readout: Monitor fluorescence (Ex 340nm / Em 460nm) over 60 minutes.
- Validation Criteria:
 - IDH1 Plate: Sigmoidal inhibition curve with IC50 < 10 nM.
 - IDH2 Plate: Flat line (no inhibition) up to 10 μM.

Protocol B: Cellular 2-HG Quantification (LC-MS/MS)

This protocol confirms that **GSK321** reduces 2-HG only in IDH1-mutant cells, leaving mitochondrial IDH2-driven 2-HG production intact in IDH2-mutant lines.

- Cell Lines:
 - Positive Control: HT-1080 (IDH1-R132C).
 - Negative Control: TF-1 (IDH2-R140Q).
- Dosing: Treat cells with **GSK321** (1 μM) for 48 hours.
- Extraction: Lyse cells in 80% cold methanol (containing d5-2-HG internal standard).
- Analysis: Analyze supernatant via LC-MS/MS (MRM mode for 2-HG).
- Result Interpretation:
 - HT-1080 cells should show >90% reduction in 2-HG.
 - TF-1 (IDH2) cells should show no significant reduction in 2-HG levels.

Diagram: Validation Workflow



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Caption: Differential cellular response confirms target specificity via metabolite quantification.

References

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